molecular formula C13H18N2O2S B2791257 N-(3-cyclopropyl-3-hydroxypropyl)-2-(methylthio)nicotinamide CAS No. 1421445-92-2

N-(3-cyclopropyl-3-hydroxypropyl)-2-(methylthio)nicotinamide

Cat. No. B2791257
CAS RN: 1421445-92-2
M. Wt: 266.36
InChI Key: YNRTUUOQYSAEAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-cyclopropyl-3-hydroxypropyl)-2-(methylthio)nicotinamide, also known as MTA, is a compound with potential therapeutic applications in several diseases. MTA is a derivative of nicotinamide, which is an essential nutrient and a precursor of NAD+, a coenzyme involved in several metabolic pathways. MTA has been shown to have anti-inflammatory, anti-tumor, and neuroprotective effects, among others. In

Scientific Research Applications

N-(3-cyclopropyl-3-hydroxypropyl)-2-(methylthio)nicotinamide has been investigated in several disease models, including cancer, inflammation, neurodegeneration, and metabolic disorders. N-(3-cyclopropyl-3-hydroxypropyl)-2-(methylthio)nicotinamide has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. N-(3-cyclopropyl-3-hydroxypropyl)-2-(methylthio)nicotinamide has also been shown to reduce the production of pro-inflammatory cytokines and chemokines, and to modulate the activity of immune cells. N-(3-cyclopropyl-3-hydroxypropyl)-2-(methylthio)nicotinamide has been shown to protect neurons from oxidative stress and to improve cognitive function in animal models of neurodegenerative diseases. N-(3-cyclopropyl-3-hydroxypropyl)-2-(methylthio)nicotinamide has also been shown to regulate glucose and lipid metabolism, and to improve insulin sensitivity and glucose tolerance.

Mechanism of Action

N-(3-cyclopropyl-3-hydroxypropyl)-2-(methylthio)nicotinamide exerts its effects through several mechanisms, including the inhibition of S-adenosylhomocysteine hydrolase (SAHH), the modulation of NAD+ metabolism, and the activation of AMP-activated protein kinase (AMPK). SAHH is an enzyme involved in the metabolism of S-adenosylmethionine (SAM), a molecule that plays a key role in methylation reactions. N-(3-cyclopropyl-3-hydroxypropyl)-2-(methylthio)nicotinamide inhibits SAHH, leading to the accumulation of SAM and the inhibition of DNA and protein methylation. This mechanism has been proposed to explain the anti-tumor and anti-inflammatory effects of N-(3-cyclopropyl-3-hydroxypropyl)-2-(methylthio)nicotinamide. NAD+ is a coenzyme involved in several metabolic pathways, including energy metabolism, DNA repair, and gene expression. N-(3-cyclopropyl-3-hydroxypropyl)-2-(methylthio)nicotinamide has been shown to increase NAD+ levels in cells, which can lead to the activation of sirtuins, a family of NAD+-dependent deacetylases that regulate several cellular processes. AMPK is a kinase that plays a key role in energy metabolism and cellular stress response. N-(3-cyclopropyl-3-hydroxypropyl)-2-(methylthio)nicotinamide has been shown to activate AMPK, leading to the inhibition of mTOR, a protein kinase involved in cell growth and proliferation.
Biochemical and Physiological Effects:
N-(3-cyclopropyl-3-hydroxypropyl)-2-(methylthio)nicotinamide has several biochemical and physiological effects, including the inhibition of DNA and protein methylation, the modulation of NAD+ metabolism, the activation of sirtuins and AMPK, and the regulation of glucose and lipid metabolism. N-(3-cyclopropyl-3-hydroxypropyl)-2-(methylthio)nicotinamide has been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines and chemokines, and by modulating the activity of immune cells. N-(3-cyclopropyl-3-hydroxypropyl)-2-(methylthio)nicotinamide has also been shown to have anti-tumor effects by inducing apoptosis and cell cycle arrest in cancer cells. N-(3-cyclopropyl-3-hydroxypropyl)-2-(methylthio)nicotinamide has been shown to protect neurons from oxidative stress and to improve cognitive function in animal models of neurodegenerative diseases. N-(3-cyclopropyl-3-hydroxypropyl)-2-(methylthio)nicotinamide has also been shown to regulate glucose and lipid metabolism, and to improve insulin sensitivity and glucose tolerance.

Advantages and Limitations for Lab Experiments

N-(3-cyclopropyl-3-hydroxypropyl)-2-(methylthio)nicotinamide has several advantages for lab experiments, including its high yield and purity, its well-characterized structure, and its potential therapeutic applications in several diseases. N-(3-cyclopropyl-3-hydroxypropyl)-2-(methylthio)nicotinamide can be easily synthesized and purified, and it can be further characterized by spectroscopic and chromatographic methods. N-(3-cyclopropyl-3-hydroxypropyl)-2-(methylthio)nicotinamide can be used in several cell and animal models to investigate its effects on various biological processes. However, there are also some limitations for lab experiments with N-(3-cyclopropyl-3-hydroxypropyl)-2-(methylthio)nicotinamide, including its potential toxicity at high concentrations, its limited solubility in aqueous solutions, and its potential interference with other metabolic pathways.

Future Directions

There are several future directions for research on N-(3-cyclopropyl-3-hydroxypropyl)-2-(methylthio)nicotinamide, including the investigation of its effects in human cells and tissues, the development of new derivatives with improved pharmacological properties, and the identification of new therapeutic applications. N-(3-cyclopropyl-3-hydroxypropyl)-2-(methylthio)nicotinamide has shown promising results in several disease models, but its effects in humans have not been fully explored. Further studies are needed to investigate the safety and efficacy of N-(3-cyclopropyl-3-hydroxypropyl)-2-(methylthio)nicotinamide in humans. New derivatives of N-(3-cyclopropyl-3-hydroxypropyl)-2-(methylthio)nicotinamide can be developed to improve its pharmacological properties, including its solubility, stability, and bioavailability. Finally, new therapeutic applications of N-(3-cyclopropyl-3-hydroxypropyl)-2-(methylthio)nicotinamide can be explored, including its potential use in metabolic disorders, cardiovascular diseases, and aging-related conditions.

Synthesis Methods

N-(3-cyclopropyl-3-hydroxypropyl)-2-(methylthio)nicotinamide can be synthesized through a multi-step process starting from 3-cyclopropyl-3-hydroxypropylamine and 2-(methylthio)nicotinic acid. The reaction involves the protection of the amine group, the activation of the carboxylic acid, the coupling of the two building blocks, and the deprotection of the amine group. The final product is obtained in high yield and purity, and it can be further characterized by spectroscopic and chromatographic methods.

properties

IUPAC Name

N-(3-cyclopropyl-3-hydroxypropyl)-2-methylsulfanylpyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O2S/c1-18-13-10(3-2-7-15-13)12(17)14-8-6-11(16)9-4-5-9/h2-3,7,9,11,16H,4-6,8H2,1H3,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNRTUUOQYSAEAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C(C=CC=N1)C(=O)NCCC(C2CC2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-cyclopropyl-3-hydroxypropyl)-2-(methylthio)nicotinamide

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